4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazoles and quinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both triazole and quinoline moieties in a single molecule makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoline Derivative: The synthesis begins with the preparation of a 2-phenylquinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.
Formation of Triazole Ring: The quinoline derivative is then reacted with hydrazine hydrate and carbon disulfide to form the triazole ring. This step usually requires refluxing in ethanol or another suitable solvent.
Allylation: The final step involves the allylation of the triazole-thiol compound using an allyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Tetrahydroquinoline derivatives
Substitution: Various allyl-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is not fully understood but is believed to involve multiple molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases.
Receptor Modulation: It may interact with specific receptors on the cell surface, altering signal transduction pathways.
DNA Interaction: The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-selenol
- 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-amine
Uniqueness
The unique combination of the triazole and quinoline moieties in this compound provides a distinct set of chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-(2-phenylquinolin-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-2-12-24-19(22-23-20(24)25)16-13-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAMMPVKKCDGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130782 | |
Record name | 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847503-25-7 | |
Record name | 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847503-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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